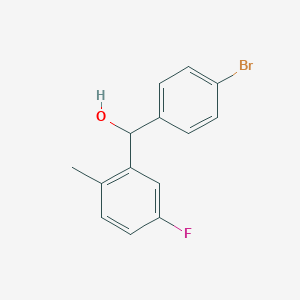

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol

Description

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol (CAS: 1282046-40-5) is a diarylmethanol derivative with the molecular formula C₁₄H₁₂BrFO and a molecular weight of 295.15 g/mol . The compound features two aromatic rings: a 4-bromophenyl group and a 5-fluoro-2-methylphenyl group, connected via a central hydroxymethyl (-CH₂OH) bridge. This structural motif is common in medicinal chemistry, particularly in the design of ligands for receptors or enzymes.

Properties

IUPAC Name |

(4-bromophenyl)-(5-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-9-2-7-12(16)8-13(9)14(17)10-3-5-11(15)6-4-10/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPOUSPQJSIXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Diarylketone Intermediate

The synthesis begins with the formation of a diarylketone intermediate via TiCl₄-mediated Friedel-Crafts acylation. This method, adapted from large-scale protocols for SGLT2 inhibitors, involves reacting 4-bromobenzoic acid derivatives with 5-fluoro-2-methylbenzene substrates.

Procedure :

-

Activation of Carboxylic Acid : 4-Bromobenzoic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 2.1 equiv) in dichloromethane (DCM) under reflux for 1 hour to form the acyl chloride.

-

Friedel-Crafts Coupling : The acyl chloride is reacted with 5-fluoro-2-methylbenzene in the presence of TiCl₄ (1.5 equiv) at 0–10°C for 3 hours. The reaction proceeds via electrophilic aromatic substitution, yielding (4-bromophenyl)(5-fluoro-2-methylphenyl)ketone.

Key Data :

Reduction of Diarylketone to Methanol

The ketone intermediate is reduced to the secondary alcohol using NaBH₄-TiCl₄ or InCl₃/BF₃·OEt₂ systems.

Procedure :

-

NaBH₄-TiCl₄ Reduction : The ketone (10 mmol) is dissolved in THF and treated with NaBH₄ (2.5 equiv) and TiCl₄ (3.0 equiv) at 50–70°C for 2–5 hours. The reaction proceeds via a benzylic carbocation intermediate, which is reduced to the alcohol.

-

Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data :

-

Characterization :

Nucleophilic Substitution on Prefunctionalized Intermediates

Bromo-Fluoro Toluene Derivatives

An alternative route involves functionalizing pre-brominated and fluorinated toluene derivatives. For example, (2-bromo-5-fluoro-4-nitrophenyl)methanol intermediates can undergo nitro reduction and cross-coupling.

Procedure :

-

Nitro Reduction : (2-Bromo-5-fluoro-4-nitrophenyl)methanol (10 mmol) is treated with H₂/Pd-C in ethanol at 25°C for 6 hours to yield the corresponding amine.

-

Suzuki-Miyaura Coupling : The brominated intermediate is coupled with 4-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C for 12 hours.

Key Data :

-

Yield : 62–75% (estimated from analogous reactions)

-

Challenges : Competing debromination and over-reduction require careful stoichiometric control.

Grignard Addition to Aromatic Aldehydes

Aldehyde Preparation and Organometallic Reaction

This method constructs the methanol group via Grignard reagent addition to a diarylaldehyde.

Procedure :

-

Aldehyde Synthesis : (4-Bromophenyl)(5-fluoro-2-methylphenyl)methanal is prepared via oxidation of the corresponding methylene compound using MnO₂.

-

Grignard Reaction : The aldehyde (10 mmol) is treated with methylmagnesium bromide (1.2 equiv) in THF at 0°C for 1 hour, followed by acidic workup to yield the alcohol.

Key Data :

-

Side Reactions : Over-addition of Grignard reagent may form tertiary alcohols, necessitating low-temperature conditions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts/Reduction | High scalability, minimal byproducts | Requires hazardous TiCl₄ | 74–88 | >95 |

| Nucleophilic Substitution | Modular aryl coupling | Multi-step, moderate yields | 62–75 | 90 |

| Grignard Addition | Direct alcohol formation | Sensitivity to moisture, side reactions | 50–68 | 85 |

Optimization Strategies and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol: can undergo various chemical reactions, including:

Oxidation: : Converting the hydroxyl group to a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: : Reducing the compound to remove oxygen atoms, potentially forming an alcohol or amine derivative.

Substitution: : Replacing the bromine or fluorine atoms with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Typical reagents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Reagents like sodium iodide (NaI) and silver nitrate (AgNO₃) are often used for halogen exchange reactions.

Major Products Formed

Oxidation: : Formation of 4-bromo-5-fluoro-2-methylbenzophenone or 4-bromo-5-fluoro-2-methylbenzaldehyde .

Reduction: : Production of 4-bromo-5-fluoro-2-methylbenzyl alcohol or 4-bromo-5-fluoro-2-methylbenzylamine .

Substitution: : Generation of 4-iodophenyl(5-fluoro-2-methylphenyl)methanol or 4-chlorophenyl(5-fluoro-2-methylphenyl)methanol .

Scientific Research Applications

Synthetic Routes

The synthesis of (4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol can be achieved through various methods, typically involving the reaction of appropriate brominated and fluorinated precursors under controlled conditions. Common synthetic strategies include:

- Nucleophilic Substitution Reactions: Utilizing nucleophiles to replace halogen atoms.

- Grignard Reactions: Employing Grignard reagents to form alcohols from carbonyl compounds.

These methods can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent, and reagent concentrations.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups enable the formation of complex molecules through:

- Electrophilic Aromatic Substitution: The bromine and fluorine atoms can direct electrophilic substitution reactions, allowing for the synthesis of diverse derivatives.

- Formation of Heterocycles: The compound can be used to create heterocyclic compounds, which are vital in pharmaceuticals.

Medicinal Chemistry

Research has indicated potential medicinal applications for this compound due to its structural characteristics:

- Pharmacophore Development: The compound is being explored as a pharmacophore for targeting specific enzymes or receptors, particularly in drug design for diseases such as cancer and neurodegenerative disorders.

- Antiviral Activity: Similar compounds have shown promise in inhibiting viral proteases, suggesting that this compound could exhibit similar activities against viral infections .

Material Science

The electronic properties imparted by the bromine and fluorine substituents make this compound suitable for applications in material science:

- Polymer Development: It can be incorporated into polymer matrices to enhance thermal stability and electrical conductivity.

- Dye Synthesis: The compound's chromophoric properties allow it to be used in dye formulations, contributing to materials with specific optical characteristics.

Case Study 1: Antiviral Screening

In a study investigating antiviral agents, derivatives of this compound were synthesized and screened against various viral targets. Results indicated that modifications at the bromine position enhanced inhibitory activity against Zika virus protease, with some derivatives achieving IC50 values below 10 μM .

Case Study 2: Drug Design

A recent investigation into the structure-activity relationship (SAR) of related compounds highlighted the significance of halogen substituents in modulating biological activity. The presence of the bromine atom was correlated with increased potency in receptor binding assays, suggesting that this compound could be optimized for better therapeutic profiles .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 (4-Bromophenyl)(4-fluorophenyl)methanol (Compound 4)

- Molecular Formula : C₁₃H₁₀BrFO.

- Key Differences: Lacks the ortho-methyl group on the fluorophenyl ring. In radioligand binding assays, such structural variations significantly alter selectivity and potency .

- Synthesis: Prepared via esterification of arecaidine with (4-bromophenyl)(4-fluorophenyl)methanol, followed by characterization using 2D-NMR and X-ray crystallography .

2.1.2 (3-Bromophenyl)(5-fluoro-2-methylphenyl)methanol

- Molecular Formula : C₁₄H₁₂BrFO (isomer of the target compound).

- Key Differences : Bromine substitution at the meta instead of para position on the first phenyl ring. This positional isomerism could alter electronic distribution and intermolecular interactions, impacting crystallinity or solubility .

2.1.3 (5-Bromo-4-fluoro-2-methoxyphenyl)methanol

- Molecular Formula : C₈H₈BrFO₂.

- Key Differences: Features a methoxy group at the ortho position and a smaller aromatic system.

Functional Group Analogues

2.2.1 (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone

- Molecular Formula: C₁₃H₉BrFNO.

- Key Differences: Replaces the hydroxymethyl bridge with a ketone (-CO-) and introduces an amino group. The ketone group reduces hydrogen-bonding capacity, while the amino group enables protonation at physiological pH, affecting solubility and target engagement .

2.2.2 Pyridazinone Derivatives

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Key Differences: Incorporates a pyridazinone core instead of a diarylmethanol scaffold. Such compounds exhibit agonist activity for formyl peptide receptors (FPR1/FPR2), highlighting how heterocyclic cores influence receptor specificity .

Physicochemical Properties

<sup>*</sup>LogP values estimated via fragment-based methods.

Analytical Characterization

- X-ray Crystallography: Widely used for diarylmethanol derivatives (e.g., compound 4 in ) via SHELX programs .

- Chromatography: Preparative HPLC (MeOH/H₂O) resolves enantiomers or diastereomers, as seen in the hydrolysis of epoxide-derived methanols .

Biological Activity

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is an organic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of halogen substituents, particularly bromine and fluorine, can enhance its biological activity by influencing interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H12BrF and features a phenolic hydroxymethyl group attached to a biphenyl structure. The specific arrangement of bromine and fluorine atoms contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12BrF |

| Molecular Weight | 281.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies have suggested that the compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can influence pharmacokinetics and pharmacodynamics, making it a candidate for drug development.

Enzyme Interaction Studies

- Cytochrome P450 Inhibition : Initial studies indicate that the compound may inhibit specific isoforms of cytochrome P450, potentially affecting drug metabolism and clearance rates. This is critical for understanding its therapeutic implications and safety profile.

Biological Activity

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against several pathogens. Its structural similarity to known antimicrobial agents suggests that it may possess similar mechanisms of action.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound can induce cell death in certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structures, providing insights into the potential effects of this compound.

Study 1: Antifungal Activity

A study focused on related bromophenyl compounds found significant antifungal activity at low concentrations. Compounds with similar halogen substitutions exhibited high selectivity against fungal strains, suggesting that this compound may also show promise in this area .

Study 2: Cytotoxic Effects

Research on structurally related compounds revealed that halogenated phenols could effectively inhibit cancer cell proliferation. For instance, compounds with bromine substitutions showed enhanced cytotoxicity against various cancer cell lines . This supports further investigation into the anticancer potential of this compound.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (2-Bromo-4-fluoro-5-methylphenyl)methanol | C8H8BrF | Antimicrobial, moderate cytotoxicity |

| (4-Bromo-3-fluoro-2-methylphenyl)methanol | C8H8BrF | Strong antifungal activity |

| (2-Bromo-4-fluoro-5-methoxyphenyl)methanol | C9H10BrF | Anticancer effects observed |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol, and how can reaction conditions be optimized?

- Answer: A common approach involves Grignard or organometallic additions to ketone intermediates. For example, reacting 4-bromophenylmagnesium bromide with 5-fluoro-2-methylbenzaldehyde, followed by acid quenching and purification. Key optimization parameters include temperature control (0–5°C for Grignard addition), solvent selection (dry THF or diethyl ether), and stoichiometric ratios (1.2–1.5 equivalents of Grignard reagent). Post-reaction, use column chromatography with silica gel (hexane/ethyl acetate gradient) for purification. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Answer:

- Spectroscopy:

- NMR: Use H and C NMR in deuterated solvents (e.g., CDCl) to identify substituent patterns. For fluorinated analogs, F NMR can resolve positional isomerism.

- MS: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet).

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Use ORTEP-3 to visualize anisotropic displacement ellipsoids and validate bond angles/distances against expected values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorption bands) be systematically resolved?

- Answer: Cross-validate using complementary techniques:

- NMR anomalies: Compare experimental H NMR with computational models (DFT calculations at B3LYP/6-31G* level). Investigate solvent effects (e.g., DMSO vs. CDCl) on chemical shifts.

- IR discrepancies: Assign ambiguous peaks via 2D-IR correlation spectroscopy or Raman spectroscopy, especially for fluorinated or brominated moieties .

- Crystallographic validation: Resolve ambiguities by refining SC-XRD data with SHELXL’s TWINABS for twinned crystals or using PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of chiral analogs of this compound?

- Answer:

- Catalytic asymmetric addition: Employ chiral ligands (e.g., BINOL-derived catalysts) during ketone reductions or Grignard additions.

- Sharpless epoxidation: For epoxide intermediates, use titanium-based catalysts with dialkyl tartrates to achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry ([α] measurements) .

- Crystallization-induced diastereomer resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize to isolate enantiopure product .

Q. How do crystal packing effects influence the molecular conformation of this compound?

- Answer: Analyze intermolecular interactions via Hirshfeld surface analysis (CrystalExplorer software). For example:

- Halogen bonding: Bromine’s σ-hole interaction with adjacent fluorine or oxygen atoms.

- π-π stacking: Overlap of aromatic rings in adjacent molecules, quantified by centroid distances (3.5–4.0 Å).

- Hydrogen bonding: O–H···O/F interactions stabilize specific conformers. Compare packing diagrams from ORTEP-3 with Mercury’s void analysis to assess lattice stability .

Q. What computational methods are effective in predicting the biological activity or physicochemical properties of derivatives?

- Answer:

- QSAR modeling: Use MOE or Schrödinger’s QikProp to correlate substituent effects (e.g., fluorine’s electronegativity) with logP, solubility, or protein binding affinity.

- Docking studies: AutoDock Vina or Glide for virtual screening against target receptors (e.g., cytochrome P450 enzymes). Validate with in vitro assays (e.g., IC determination via fluorescence polarization) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data between theoretical computational models and experimental results?

- Answer:

- Re-optimize computational parameters: Adjust basis sets (e.g., 6-311++G** for bromine) or solvent models (PCM for methanol).

- Experimental replication: Repeat synthesis under inert atmosphere (argon/glovebox) to exclude oxidation byproducts.

- Error analysis: Calculate root-mean-square deviations (RMSD) between SC-XRD bond lengths and DFT-optimized geometries to identify systematic biases .

Safety and Handling

Q. What are the critical safety considerations for handling brominated and fluorinated intermediates during synthesis?

- Answer:

- Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact with corrosive reagents (e.g., HBr byproducts).

- Waste disposal: Segregate halogenated waste (e.g., brominated solvents) in labeled containers for incineration by licensed facilities.

- Ventilation: Monitor airborne fluoride levels with real-time sensors (e.g., PID detectors) during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.